1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7Cl2F6S This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination and fluorination of a benzene derivative, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethylthio group.
1,3-Dichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethylthio group.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms instead of chlorine and sulfur.
Uniqueness
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C7Cl2F6S |
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Molecular Weight |
301.04 g/mol |
IUPAC Name |
1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)2(9)5(12)6(4(1)11)16-7(13,14)15 |
InChI Key |
TYXMDXBXZCPTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)SC(F)(F)F)F |
Origin of Product |
United States |
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